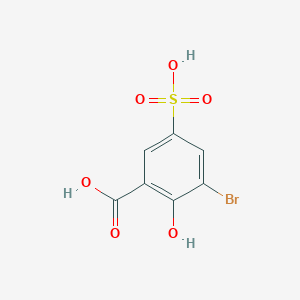![molecular formula C16H15NO6 B14173000 2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde CAS No. 923033-65-2](/img/structure/B14173000.png)
2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 2-nitrophenol with formaldehyde to introduce the hydroxymethyl group, followed by etherification with 2-bromoethanol to form the ethoxy linkage. The final step involves the formylation of the benzene ring to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aldehyde group can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can react with the aldehyde group.
Major Products
Oxidation: 2-{2-[5-(Carboxymethyl)-2-nitrophenoxy]ethoxy}benzoic acid.
Reduction: 2-{2-[5-(Hydroxymethyl)-2-aminophenoxy]ethoxy}benzaldehyde.
Substitution: Various alcohols or ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The aldehyde group can form Schiff bases with amines, potentially modifying proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Similar structure but lacks the nitro and hydroxymethyl groups.
2-Nitrobenzaldehyde: Similar structure but lacks the ethoxy and hydroxymethyl groups.
5-Hydroxymethyl-2-nitrophenol: Similar structure but lacks the ethoxy and aldehyde groups.
Uniqueness
2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
923033-65-2 |
|---|---|
Fórmula molecular |
C16H15NO6 |
Peso molecular |
317.29 g/mol |
Nombre IUPAC |
2-[2-[5-(hydroxymethyl)-2-nitrophenoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C16H15NO6/c18-10-12-5-6-14(17(20)21)16(9-12)23-8-7-22-15-4-2-1-3-13(15)11-19/h1-6,9,11,18H,7-8,10H2 |
Clave InChI |
KAHZRDCZQVXXOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)OCCOC2=C(C=CC(=C2)CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


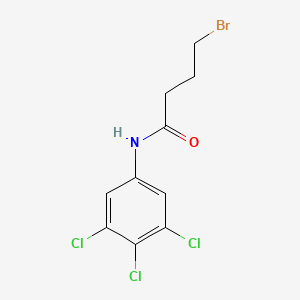
![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)

![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
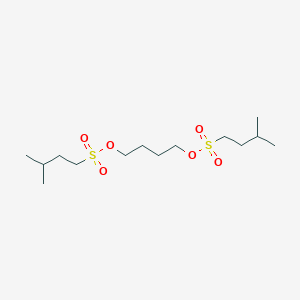
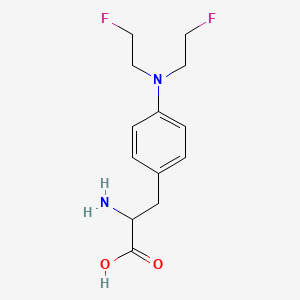
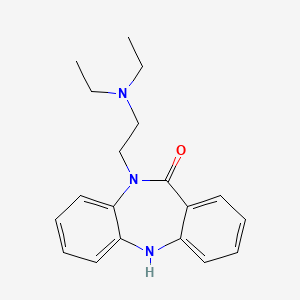

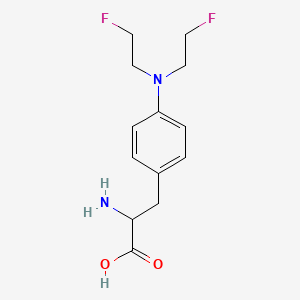
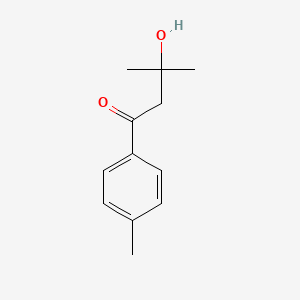
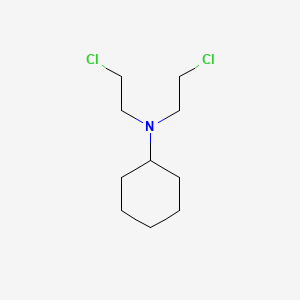

![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)
